Chothyn (Choline Dihydrogen Citrate): A Technical Guide to its Synthesis, and Biological Significance
Chothyn (Choline Dihydrogen Citrate): A Technical Guide to its Synthesis, and Biological Significance
This guide provides an in-depth exploration of Chothyn, the trademarked name for Choline Dihydrogen Citrate. Moving beyond a simple overview, we will dissect its discovery, detail its chemical synthesis with a focus on the underlying principles, and contextualize its importance within key biological pathways. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important compound.
Discovery and Chemical Identity
Chothyn is the trademarked name for the chemical entity Choline Dihydrogen Citrate[1]. Its chemical identity is defined by the combination of the essential nutrient choline with citric acid[2]. This formulation enhances the bioavailability of choline, making it easier for the body to absorb and utilize[3][4].
Key identifiers for Choline Dihydrogen Citrate are:
| Identifier | Value |
| CAS Registry Number | 77-91-8[1][5] |
| Molecular Formula | C11H21NO8[1] |
| Molecular Weight | 295.29 g/mol [1][6] |
| Synonyms | (2-Hydroxyethyl)trimethylammonium citrate, Choline Citrate[1][5] |
Choline Dihydrogen Citrate is typically a white crystalline powder that is freely soluble in water[4][7].
Chemical Synthesis Pathway
The synthesis of Choline Dihydrogen Citrate can be approached through various methods. A foundational process is detailed in U.S. Patent 2,870,198, which outlines a two-step synthesis achieving a high-purity crystalline product[5]. Industrial production may also employ a more direct high-temperature aqueous synthesis[1].
Two-Step Synthesis from Precursors (Based on U.S. Patent 2,870,198)
This method provides a high-purity, crystalline, and anhydrous final product. The causality behind this two-step approach lies in the controlled formation of the choline base in the first step, followed by a precise acid-base reaction with citric acid to yield the desired salt.
Step 1: Formation of Choline
The initial step involves the reaction of trimethylamine with ethylene oxide in an aqueous alcoholic solution. The presence of one mole of water for each mole of trimethylamine is a critical parameter outlined in the patent[5].
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Rationale for Reactants: Trimethylamine provides the tertiary amine core, while ethylene oxide serves as the source of the hydroxyethyl group. The aqueous alcohol solution acts as a suitable solvent system for these reactants.
Step 2: Formation and Crystallization of Choline Dihydrogen Citrate
The choline-containing reaction mixture from Step 1 is then directly introduced to a refluxing isopropanol solution containing citric acid. This leads to the formation of Choline Dihydrogen Citrate, which then crystallizes out of the solution upon cooling[5].
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Rationale for Conditions: The use of a refluxing isopropanol solution of citric acid facilitates the reaction between the newly formed choline and the citric acid. The subsequent cooling of the mixture reduces the solubility of the Choline Dihydrogen Citrate, promoting its crystallization and allowing for separation from the reaction mixture. This crystallization step is key to achieving the high purity of the final product.
Experimental Protocol (Conceptual)
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Choline Formation: In a suitable reaction vessel, combine one molar equivalent of trimethylamine with at least one molar equivalent of ethylene oxide in an aqueous methanol solution. The patent specifies the use of one mole of water for each mole of trimethylamine[5]. The reaction proceeds to form a solution containing choline.
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Preparation of Citric Acid Solution: In a separate vessel equipped for reflux, prepare a solution of at least one molar equivalent of citric acid in isopropanol. Heat the solution to reflux.
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Reaction and Salt Formation: Add the choline-containing reaction mixture from step 1 to the refluxing citric acid solution[5]. The reaction forms Choline Dihydrogen Citrate.
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Crystallization and Recovery: Cool the reaction mixture. The Choline Dihydrogen Citrate will crystallize out of the solution. The anhydrous crystalline salt can then be recovered by filtration[5].
Industrial High-Temperature Aqueous Synthesis
A more direct industrial method involves the reaction of a choline base solution with citric acid at elevated temperatures, typically between 50 and 90 degrees Celsius[1].
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Rationale for High Temperature: The elevated temperature increases the reaction rate between the choline base and citric acid, making the process more efficient for large-scale production[1]. However, temperatures exceeding 90°C risk thermal decomposition of the reactants[1].
Experimental Protocol (Conceptual)
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Reaction Setup: An aqueous solution of choline base is prepared in a reaction vessel.
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Addition of Citric Acid: Citric acid is added to the choline base solution under controlled conditions and continuous stirring.
-
Heating: The mixture is heated to a temperature between 50 and 90 degrees Celsius to facilitate the reaction[1].
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Purification: The resulting solution may undergo further purification steps, such as decolorization and filtration, to yield the final product[8][9].
Biological Significance and Pathways
Choline is an essential nutrient that plays a critical role in several fundamental biological processes. Choline Dihydrogen Citrate serves as a readily available source of choline for these pathways[2].
Precursor to the Neurotransmitter Acetylcholine
One of the most well-established roles of choline is as a precursor for the synthesis of acetylcholine, a vital neurotransmitter involved in memory, muscle control, and other nervous system functions[2][10].
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Mechanism of Action: Choline is transported into neurons where the enzyme choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine.
Role in Lipid Metabolism and Cell Membrane Integrity
Choline is a key component of phospholipids, such as phosphatidylcholine (lecithin), which are essential for the structural integrity of cell membranes[2]. It is also involved in the transport and metabolism of fats, which is crucial for maintaining liver health and preventing conditions like fatty liver disease[2].
Therapeutic and Nutritional Applications
Due to its role as a choline donor, Choline Dihydrogen Citrate has several applications in the pharmaceutical and food industries:
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Cognitive Support: Its role in acetylcholine synthesis makes it a valuable component in formulations aimed at supporting cognitive function and memory[2].
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Liver Health: It is used in preparations to support liver health by aiding in lipid metabolism[3][4].
-
Nutritional Supplementation: Choline Dihydrogen Citrate is used to fortify foods and in multivitamin complexes to address dietary choline deficiencies[2][4].
Conclusion
Chothyn, or Choline Dihydrogen Citrate, is more than just a simple salt. Its synthesis, whether through the elegant two-step crystallization method or direct industrial processes, is designed to produce a bioavailable source of the essential nutrient choline. This guide has provided a detailed look into these synthesis pathways, the rationale behind the experimental choices, and the critical biological roles of choline. For researchers and professionals in drug development and nutritional science, a thorough understanding of Choline Dihydrogen Citrate is essential for leveraging its benefits in various applications.
References
- Klein, D. X., & Weiss, J. (1959). U.S. Patent No. 2,870,198. Washington, DC: U.S. Patent and Trademark Office.
- Bandelin, F. J. (1951). U.S. Patent No. 2,575,611. Washington, DC: U.S. Patent and Trademark Office.
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Synthesis of choline citrate. (n.d.). PrepChem.com. Retrieved from [Link]
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Choline Dihydrogen Citrate. (2016, January 1). Jinan Jiuan Ester Chemical Co., Ltd. Retrieved from [Link]
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Process For Production Of Tri Choline Citrate And Composition Thereof. (n.d.). Quick Company. Retrieved from [Link]
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Process for production of tri choline citrate and composition thereof. (2010). WIPO Patent Application WO/2010/023674. Retrieved from [Link]
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Choline Dihydrogen Citrate. (n.d.). Jinan Pengbo Biotechnology Co., Ltd. Retrieved from [Link]
- Shah, B. S. (2010). WIPO Patent Application WO2010023674A1.
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Choline Dihydrogen Citrate (NF.XII). (n.d.). Foodchem. Retrieved from [Link]
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UNITED STATES PATENT OFFICE. (n.d.). Retrieved from [Link]
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Wan Chik, M. A., Shafie, M. H., Hanaphi, R. M., & Yusof, R. (2023). Unlocking Choline Dihydrogen Citrate as a New Potential Hydrogen Bond Acceptor Replacing Choline Chloride in Malonic Acid-Based Deep Eutectic Solvent Formulation. ResearchGate. Retrieved from [Link]
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Choline dihydrogen citrate. (n.d.). PubChem. Retrieved from [Link]
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Choline dihydrogen citrate. (2015, September 21). Therapeutic Goods Administration (TGA). Retrieved from [Link]
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Compositional guideline for Choline dihydrogen citrate. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]
-
Choline Dihydrogen Citrate, 500g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
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